(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile
Description
(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (CAS: 1213428-70-6) is a chiral nitrile derivative with a molecular formula of C₁₀H₁₁FN₂ and a molecular weight of 178.21 g/mol . The compound features a stereogenic center at the 3R position, an amino group, and a nitrile moiety attached to a phenyl ring substituted with fluorine (2-position) and a methyl group (4-position).
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
HOIKQLRMEZFHCY-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](CC#N)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC#N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde is reacted with the amine under controlled conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluoro-Methyl Substituted Derivatives
The positional arrangement of fluorine and methyl groups on the phenyl ring significantly influences physicochemical properties and reactivity. Below is a comparative analysis of key analogs:
Table 1: Comparison of Fluoro-Methyl Substituted Propanenitriles
Key Observations :
Halogen-Substituted Derivatives
Replacement of methyl or fluorine with other halogens modifies lipophilicity and molecular interactions:
Table 2: Chloro-Fluoro Substituted Analog
Key Observations :
- Lipophilicity : The chloro-fluoro analog (CAS: 1213006-37-1) has a higher molecular weight (198.62 vs. 178.21) and likely greater membrane permeability due to chlorine’s hydrophobic nature .
- Bioactivity Implications : Chlorine’s electronegativity may enhance binding affinity to hydrophobic pockets in enzyme targets compared to methyl-substituted derivatives.
Extended Functional Group Analogs
Additional functional groups, such as methoxy or aminoethyl moieties, further diversify properties:
Table 3: Complex Amino-Nitrile Derivatives
Key Observations :
- Solubility : The methoxy group in this analog (C₁₄H₁₉FN₂O) improves water solubility compared to purely hydrophobic derivatives .
- Steric and Electronic Balance: The ethylamino and methyl groups create a balance between steric bulk and electronic modulation, which could optimize pharmacokinetic profiles.
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